4-(4-Chloro-3-methoxyphenyl)-1H-pyrazole
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Overview
Description
4-(4-Chloro-3-methoxyphenyl)-1H-pyrazole is a chemical compound that belongs to the class of pyrazoles. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2. This particular compound is characterized by the presence of a chloro and methoxy group attached to a phenyl ring, which is further connected to the pyrazole ring. The unique structure of this compound makes it an interesting subject for various scientific studies and applications.
Preparation Methods
The synthesis of 4-(4-Chloro-3-methoxyphenyl)-1H-pyrazole typically involves the reaction of 4-chloro-3-methoxyphenylhydrazine with an appropriate α,β-unsaturated carbonyl compound. The reaction is usually carried out under reflux conditions in the presence of a suitable solvent such as ethanol or methanol. After the reaction is complete, the product is isolated by filtration, washed, and recrystallized to obtain pure this compound .
Chemical Reactions Analysis
4-(4-Chloro-3-methoxyphenyl)-1H-pyrazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding pyrazole derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced pyrazole derivatives.
Scientific Research Applications
Mechanism of Action
The mechanism of action of 4-(4-Chloro-3-methoxyphenyl)-1H-pyrazole involves its interaction with specific molecular targets. For instance, in biological systems, it may inhibit the activity of certain enzymes or proteins, leading to antimicrobial or anticancer effects. The exact molecular pathways and targets can vary depending on the specific application and derivative of the compound.
Comparison with Similar Compounds
4-(4-Chloro-3-methoxyphenyl)-1H-pyrazole can be compared with other similar compounds such as:
4-Chloro-3-methoxyphenylboronic acid: This compound shares the chloro and methoxy substituents but differs in its boronic acid functional group.
4-Chloro-3,4’-dimethoxybenzophenone: This compound has a similar chloro and methoxy substitution pattern but features a benzophenone core instead of a pyrazole ring.
The uniqueness of this compound lies in its pyrazole ring structure, which imparts distinct chemical and biological properties compared to other similar compounds.
Properties
IUPAC Name |
4-(4-chloro-3-methoxyphenyl)-1H-pyrazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9ClN2O/c1-14-10-4-7(2-3-9(10)11)8-5-12-13-6-8/h2-6H,1H3,(H,12,13) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WODQJWDEFYSXJY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C2=CNN=C2)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9ClN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.64 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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